molecular formula C22H18N4O2S B3438278 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B3438278
M. Wt: 402.5 g/mol
InChI Key: QEEUKXKXSCLAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-Diphenylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a structurally complex acetamide derivative featuring a pyrimidine core substituted with two phenyl groups at the 4- and 6-positions, a sulfanyl linker, and a 5-methyl-1,2-oxazol-3-yl acetamide moiety. The compound’s molecular formula is C₂₂H₂₀N₄O₂S, with a calculated molecular weight of ~404 g/mol. The diphenylpyrimidine group may enhance hydrophobic interactions in target binding, while the sulfanyl linkage and oxazole ring could contribute to metabolic stability and solubility.

Properties

IUPAC Name

2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-15-12-20(26-28-15)25-21(27)14-29-22-23-18(16-8-4-2-5-9-16)13-19(24-22)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEUKXKXSCLAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized by the condensation of benzaldehyde with guanidine in the presence of a base.

    Introduction of the sulfanyl group: The sulfanyl group is introduced by reacting the pyrimidine derivative with thiourea under acidic conditions.

    Formation of the oxazole ring: The oxazole ring is synthesized by the cyclization of an appropriate α-haloketone with hydroxylamine.

    Coupling of the pyrimidine and oxazole rings: The final step involves coupling the pyrimidine derivative with the oxazole derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The phenyl groups on the pyrimidine ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, iron powder.

    Substitution reagents: Bromine, nitric acid.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

    Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Material Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of novel polymers.

Mechanism of Action

The mechanism of action of 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves the inhibition of specific molecular targets such as kinases. The compound binds to the active site of the kinase, preventing its phosphorylation activity, which is crucial for cell cycle progression and proliferation. This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related acetamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis based on molecular features, physicochemical properties, and reported bioactivities:

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₂H₂₀N₄O₂S ~404 4,6-Diphenylpyrimidin-2-yl, 5-methyl-oxazol-3-yl Hypothesized to enhance receptor binding via aromatic stacking.
iCRT3 C₂₁H₂₂N₂O₂S 366.47 4-Ethylphenyl, 5-methyl-oxazol-4-yl, phenethyl Confirmed Wnt/β-catenin inhibition; reduces cytokine production in macrophages.
8t C₂₀H₁₇ClN₄O₃S 428.5 5-Chloro-2-methylphenyl, indol-3-ylmethyl-oxadiazole Lipoxygenase (LOX) inhibition (IC₅₀: 45 µM); moderate BChE inhibition.
8v C₂₀H₁₇N₅O₄S 423 2-Methyl-6-nitrophenyl, indol-3-ylmethyl-oxadiazole α-Glucosidase inhibition (IC₅₀: 12 µM); nitro group enhances electron-withdrawing effects.
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅S 301.77 4-Chlorophenyl, 4,6-diaminopyrimidin-2-yl Crystal structure resolved; hydrogen-bonding network stabilizes conformation.

Key Structural Determinants of Activity

  • Aromatic Substituents: The target compound’s diphenylpyrimidine core likely enhances π-π stacking with protein targets compared to mono-phenyl or indole-based analogs (e.g., 8t–8w).
  • Sulfanyl Linker : Common in all compounds, this group may facilitate disulfide bond formation or metal coordination in biological systems.
  • Heterocyclic Moieties : The 5-methyl-oxazole ring in the target compound could offer better metabolic stability than oxadiazole or triazole rings in other derivatives.

Biological Activity

The compound 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. Its structure suggests interactions with various biological systems, particularly in the context of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O1S1C_{17}H_{17}N_3O_1S_1, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The structural features include:

  • Pyrimidine ring : A six-membered aromatic ring containing nitrogen.
  • Sulfur atom : Contributing to its heterocyclic nature.
  • Oxazole moiety : Enhancing the potential for biological activity.

Preliminary studies suggest that compounds similar to 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide may inhibit specific enzymes or modulate receptor activities. This could lead to therapeutic effects in diseases such as cystic fibrosis by modulating the cystic fibrosis transmembrane conductance regulator (CFTR) pathways.

In Vitro Studies

Research has indicated that this compound may exhibit inhibitory effects on certain biological pathways. For instance, it has been tested for its ability to inhibit secretion in Type III Secretion Systems (T3SS), which are critical in various bacterial infections. In assays, compounds structurally related to this one showed significant inhibition at concentrations around 50 µM, suggesting a similar potential for the target compound .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to downregulate key activators in bacterial secretion systems. For example, a related pyrimidine derivative demonstrated a concentration-dependent inhibition of enzyme activity at various concentrations .
  • Therapeutic Applications : The relevance of this compound extends to its potential use in treating cystic fibrosis and other diseases linked to CFTR dysfunction. The modulation of cellular signaling pathways by such compounds could provide a novel therapeutic avenue.

Data Table: Comparative Biological Activity

Compound NameStructure FeaturesBiological ActivityIC50 Value
2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamidePyrimidine ring, Sulfur, OxazolePotential CFTR modulatorTBD
Related Compound ASimilar pyrimidine structureInhibits T3SS secretion50 µM
Related Compound BContains oxazole moietyModulates receptor activityTBD

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide?

  • Methodological Answer : Multi-step synthesis involving nucleophilic substitution at the pyrimidine sulfanyl group and subsequent coupling with the oxazole acetamide moiety is typical. Key steps include:
  • Sulfanyl group introduction : Reacting 4,6-diphenylpyrimidin-2-thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Oxazole ring functionalization : Use coupling agents like EDC/HOBt for amide bond formation between the sulfanyl intermediate and 5-methyl-1,2-oxazol-3-amine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity. Monitor reaction progress via TLC and confirm structural integrity via ¹H/¹³C NMR .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrimidine C-2 sulfanyl linkage, oxazole methyl group) by comparing shifts with analogous compounds (e.g., δ ~2.3 ppm for oxazole-CH₃) .
  • IR : Detect characteristic bands (e.g., C=O stretch ~1680 cm⁻¹ for acetamide, C-S stretch ~680 cm⁻¹) .
  • Crystallography :
  • Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Parameters to analyze: bond angles (e.g., C-S-C ~105°), torsion angles (pyrimidine-phenyl dihedral angles ~40–70°), and hydrogen bonding (N-H⋯O/N interactions) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., dihedral angles between pyrimidine and phenyl rings) be resolved in structural studies?

  • Methodological Answer :
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, dihedral angles 42–67°) to identify trends .
  • Computational modeling : Employ density functional theory (DFT) to calculate preferred conformations and compare with experimental data .
  • Refinement protocols : Use SHELXL’s TWIN/BASF commands for handling twinned crystals or anisotropic displacement parameters to improve accuracy .

Q. What experimental strategies are recommended for investigating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability studies :
  • pH stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., exothermic peaks >200°C) .
  • Light exposure : Assess photostability under UV/visible light using controlled irradiation chambers .

Q. How can researchers design assays to evaluate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Target identification : Use molecular docking (AutoDock Vina) to predict binding affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases .
  • In vitro assays :
  • Enzyme inhibition : Measure IC₅₀ values via fluorometric/colorimetric assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
  • Cellular assays : Test cytotoxicity (MTT assay) and apoptosis induction (Annexin V/PI staining) in cancer cell lines .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing discrepancies in biological activity data across multiple studies?

  • Methodological Answer :
  • Meta-analysis : Pool data from independent studies (e.g., IC₅₀ values) and apply random-effects models to account for variability .
  • Multivariate regression : Correlate structural features (e.g., substituent electronegativity, logP) with activity using QSAR models .
  • Sensitivity analysis : Identify outliers via Grubbs’ test or leverage plots to exclude experimental artifacts .

Q. How can researchers address low reproducibility in synthetic yields during scale-up?

  • Methodological Answer :
  • Process optimization :
  • DoE (Design of Experiments) : Vary parameters (solvent polarity, temperature, stoichiometry) to identify critical factors .
  • Continuous flow chemistry : Improve consistency by automating reagent mixing and residence time control .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.